molecular formula C6H5IO2S B14029510 2-Iodo-4-methylthiophene-3-carboxylic acid

2-Iodo-4-methylthiophene-3-carboxylic acid

Cat. No.: B14029510
M. Wt: 268.07 g/mol
InChI Key: YPLTUGSXWACQKN-UHFFFAOYSA-N
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Description

2-Iodo-4-methylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H5IO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methylthiophene-3-carboxylic acid typically involves the iodination of 4-methylthiophene-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-4-methylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of 2-Iodo-4-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

  • 2-Bromo-4-methylthiophene-3-carboxylic acid
  • 2-Chloro-4-methylthiophene-3-carboxylic acid
  • 2-Fluoro-4-methylthiophene-3-carboxylic acid

Comparison: 2-Iodo-4-methylthiophene-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C6H5IO2S

Molecular Weight

268.07 g/mol

IUPAC Name

2-iodo-4-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C6H5IO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,1H3,(H,8,9)

InChI Key

YPLTUGSXWACQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1C(=O)O)I

Origin of Product

United States

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